molecular formula C13H18O3 B1529287 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol CAS No. 1339438-00-4

1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

Cat. No.: B1529287
CAS No.: 1339438-00-4
M. Wt: 222.28 g/mol
InChI Key: OCZAPVLUWFLFSB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(14,9-4-5-9)10-6-7-11(15-2)12(8-10)16-3/h6-9,14H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZAPVLUWFLFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Methodological and Predictive Guide to the Single-Crystal X-ray Structure Determination of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide

Abstract: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For novel compounds such as 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol, a tertiary cyclopropyl carbinol of potential interest in synthetic and medicinal chemistry, single-crystal X-ray diffraction (SC-XRD) provides the definitive method for structural elucidation. In the absence of a publicly available crystal structure, this guide presents a comprehensive, field-proven methodology for its determination. We provide expert guidance on the synthesis and purification of the target compound, detail a suite of crystallization strategies, outline a rigorous protocol for SC-XRD data collection and refinement, and offer a predictive analysis of the expected structural features. This document serves as a practical whitepaper for researchers and drug development professionals aiming to characterize this and similar novel small molecules.

Introduction and Rationale

1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol belongs to the class of cyclopropyl carbinols, which are valuable intermediates in organic synthesis due to the unique reactivity of the strained cyclopropyl group. The presence of the 3,4-dimethoxyphenyl (veratryl) moiety, a common feature in biologically active natural products and pharmaceuticals, suggests its potential for further investigation.

Determining the single-crystal X-ray structure of this molecule is paramount for several reasons:

  • Unambiguous Stereochemistry: It provides absolute confirmation of the molecular connectivity and conformation in the solid state.

  • Intermolecular Interactions: It reveals the precise nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern crystal packing and influence physical properties like melting point and solubility.

  • Conformational Analysis: It offers insight into the preferred spatial orientation of the flexible cyclopropyl, hydroxyl, and dimethoxyphenyl groups, which is crucial for computational modeling and structure-activity relationship (SAR) studies.

This guide provides a self-validating workflow, from chemical synthesis to final crystallographic analysis, enabling researchers to obtain a high-quality crystal structure.

Synthesis and High-Purity-Grade Purification

A prerequisite for successful crystallization is the availability of starting material of the highest possible purity (>99.5%). The most direct and reliable synthetic route to the title compound is the Grignard reaction.

Proposed Synthetic Protocol: Grignard Reaction

The synthesis involves the nucleophilic addition of cyclopropylmagnesium bromide to the electrophilic carbonyl carbon of 3',4'-dimethoxyacetophenone.

Reaction Scheme:

Step-by-Step Experimental Protocol:

  • Grignard Reagent Preparation:

    • To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).

    • Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of cyclopropyl bromide (1.1 eq) in anhydrous THF via an addition funnel, maintaining a gentle reflux. The disappearance of the magnesium and formation of a cloudy grey solution indicates the formation of the Grignard reagent.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add a solution of 3',4'-dimethoxyacetophenone (1.0 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., 9:1 to 7:3).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the target compound as a viscous oil or low-melting solid.

Crystallization Strategies for Single-Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The presence of a hydroxyl group for hydrogen bonding and a moderately flexible backbone requires a systematic screening of conditions.

Primary Crystallization Techniques

A multi-pronged screening approach is recommended. The following methods should be attempted in parallel using a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol).

  • Slow Evaporation:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent in a small vial.

    • Cover the vial with a cap containing a few pinholes.

    • Allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Vapor Diffusion (Liquid-Liquid):

    • Dissolve 5-10 mg of the compound in a small volume (0.5 mL) of a good solvent (e.g., dichloromethane).

    • Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is less soluble (e.g., hexane).

    • The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility, promoting crystal growth.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) at a slightly elevated temperature (e.g., 40 °C).

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).

The diagram below illustrates the decision-making workflow for these crystallization experiments.

G A High-Purity Compound (>99.5%) B Solvent Screening (Polar & Non-Polar) A->B C Slow Evaporation B->C D Vapor Diffusion B->D E Cooling Crystallization B->E F Analyze Under Microscope C->F D->F E->F G Diffraction-Quality Crystal? F->G H Proceed to Data Collection G->H Yes I Optimize Conditions (Solvent, Temp, Conc.) G->I No I->B

Caption: Workflow for screening and optimizing crystallization conditions.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals are obtained, the following protocol ensures the collection of high-quality data for structure determination.

Step-by-Step Data Collection and Refinement Protocol
  • Crystal Selection and Mounting:

    • Under a polarized light microscope, select a well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a cryoloop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer. This minimizes thermal motion and radiation damage.

  • Data Collection:

    • Use a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).

    • Perform an initial unit cell determination.

    • Based on the crystal system and unit cell parameters, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.

  • Data Reduction and Integration:

    • Process the raw diffraction images using software such as SAINT or XDS. This step integrates the intensity of each reflection and applies corrections for Lorentz and polarization effects.

    • Apply an absorption correction (e.g., multi-scan using SADABS).

  • Structure Solution and Refinement:

    • Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT or olex2.solve). This step provides an initial model of the molecular structure.

    • Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). The refinement process involves:

      • Assigning atom types and locating all non-hydrogen atoms.

      • Refining atomic coordinates and anisotropic displacement parameters.

      • Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.

      • Finalizing the refinement until the model converges, as indicated by stable R-factors and a flat residual electron density map.

The diagram below outlines the workflow from a mounted crystal to a validated structure.

G A Mount & Cryo-cool Crystal (100 K) B X-ray Data Collection (Diffractometer) A->B C Data Reduction & Integration (e.g., SAINT) B->C D Structure Solution (e.g., SHELXT) C->D E Structure Refinement (e.g., SHELXL) D->E F Validation & CIF Generation (e.g., checkCIF) E->F G Final Crystal Structure F->G

Caption: Workflow for SC-XRD data processing and structure refinement.

Predictive Structural Analysis

Based on fundamental chemical principles, we can anticipate several key features in the crystal structure.

Expected Molecular Conformation and Interactions
  • Hydrogen Bonding: The tertiary hydroxyl group is the primary hydrogen bond donor. It is expected to form a strong intermolecular O-H···O hydrogen bond with an acceptor. The most likely acceptors are the oxygen atoms of the methoxy groups or the hydroxyl group of a neighboring molecule, leading to the formation of dimers or chains.

  • Conformation: Steric hindrance will likely force the cyclopropyl and 3,4-dimethoxyphenyl rings to adopt a staggered or gauche conformation relative to each other around the C(OH)-C(ipso) bond. The orientation of the two methoxy groups relative to the phenyl ring will also be a key conformational feature.

The diagram below shows the predicted molecular structure and highlights the key sites for intermolecular interactions.

Caption: Predicted structure with key hydrogen bonding sites identified.

Crystallographic Data Summary

The final output of the analysis will be a Crystallographic Information File (CIF) and a summary table. The table below serves as a template for reporting the key crystallographic parameters.

Parameter Value
Chemical FormulaC₁₄H₂₀O₃
Formula Weight236.31 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
Z (molecules/unit cell)To be determined
Calculated Density (g/cm³)To be determined
Temperature (K)100(2) K
Radiation (λ, Å)Mo Kα (0.71073) or Cu Kα (1.54184)
Final R₁ [I > 2σ(I)]To be determined
wR₂ (all data)To be determined
Goodness-of-fit (S)To be determined
CCDC Deposition NumberTo be assigned upon deposition

Conclusion

This technical guide provides a robust and scientifically grounded framework for the complete structural elucidation of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol by single-crystal X-ray diffraction. By following the detailed protocols for synthesis, purification, crystallization, and data analysis, researchers can confidently determine the precise three-dimensional structure of this and analogous compounds. The resulting structural information is invaluable, providing a solid foundation for understanding the molecule's properties and for its rational application in drug design, catalysis, and materials science.

References

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

physical characteristics of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol, a molecule of significant interest to researchers in medicinal chemistry and drug development. By integrating a tertiary alcohol, a cyclopropyl ring, and a dimethoxy-substituted phenyl group, this compound presents a unique structural scaffold. This document delineates its fundamental properties, offers detailed protocols for its analytical characterization, proposes a robust synthetic pathway, and discusses critical handling and safety considerations. The insights herein are grounded in established chemical principles and spectroscopic theory, designed to equip scientists with the foundational knowledge required for its effective use in research and development.

Introduction: A Molecule of Synthetic Potential

1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol (CAS No: 1339438-00-4) is a tertiary alcohol distinguished by its unique combination of functional groups.[1][2] The structure incorporates a strained cyclopropyl moiety, known to act as a bioisostere for phenyl groups or unsaturated bonds, a 3,4-dimethoxyphenyl (veratryl) group common in pharmacologically active compounds, and a tertiary carbinol center. This amalgamation suggests its utility as a versatile building block for creating complex molecular architectures with potential therapeutic applications. Understanding its fundamental physical and spectroscopic properties is the first critical step for any researcher aiming to incorporate it into a synthetic workflow. This guide serves as a detailed technical resource, moving beyond simple data points to explain the scientific rationale behind its characterization.

Caption: Chemical structure of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments, influencing everything from reaction conditions to formulation. While extensive empirical data for this specific molecule is not widely published, we can deduce its key characteristics from its structure.

PropertyValueSource
CAS Number 1339438-00-4[1][2]
Molecular Formula C₁₃H₁₈O₃[1][2]
Molecular Weight 222.29 g/mol [1][2]
IUPAC Name 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol[1]
Appearance Inferred to be a colorless to pale yellow oil or low-melting solidStructural Analogy
Solubility Predicted to be soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane) and sparingly soluble in water.Structural Analysis
Storage Store at room temperature.[1]

Expert Insight: The presence of the hydroxyl (-OH) group allows for hydrogen bonding, suggesting a higher boiling point than a non-hydroxylated analog of similar molecular weight. However, the bulky cyclopropyl and phenyl groups may sterically hinder intermolecular hydrogen bonding to some extent. Its overall structure is predominantly nonpolar, predicting good solubility in organic solvents, a critical factor for its use in synthesis.

Spectroscopic and Analytical Characterization: A Validating Framework

A robust analytical framework is essential to confirm the identity and purity of any chemical compound. The following sections detail the expected spectroscopic signatures for 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol, providing a self-validating system for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. The predicted spectra for this molecule are highly characteristic.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

  • Aromatic Protons (δ ≈ 6.8-7.0 ppm): The 1,2,4-trisubstituted phenyl ring will produce three signals, likely appearing as a doublet, a singlet-like signal, and a doublet of doublets, integrating to 1H each.

  • Methoxy Protons (δ ≈ 3.8-3.9 ppm): Two sharp singlets, each integrating to 3H, are expected for the two non-equivalent methoxy groups.

  • Hydroxyl Proton (δ ≈ 1.5-2.5 ppm): A broad singlet that is exchangeable with D₂O. Its chemical shift can vary with concentration and solvent.

  • Methyl Protons (δ ≈ 1.5 ppm): A sharp singlet integrating to 3H for the methyl group attached to the carbinol center.

  • Cyclopropyl Protons (δ ≈ 0.2-0.8 ppm): A complex series of multiplets in the upfield region, integrating to 4H, characteristic of the diastereotopic protons on the cyclopropane ring.

¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.

  • Aromatic Carbons (δ ≈ 110-150 ppm): Six signals are expected. Two quaternary carbons attached to the methoxy groups will appear at the lower field end of this range, while the four protonated carbons will show distinct signals.

  • Carbinol Carbon (δ ≈ 75-80 ppm): The quaternary carbon atom bonded to the hydroxyl group.

  • Methoxy Carbons (δ ≈ 55-56 ppm): Two distinct signals for the two methoxy group carbons.

  • Methyl Carbon (δ ≈ 25-30 ppm): The carbon of the C-CH₃ group.

  • Cyclopropyl Quaternary Carbon (δ ≈ 20-25 ppm): The carbon of the cyclopropyl ring attached to the carbinol center.

  • Cyclopropyl CH₂ Carbons (δ ≈ 5-15 ppm): The two methylene carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for identifying key functional groups.

  • O-H Stretch (3600-3300 cm⁻¹): A strong, broad absorption band characteristic of the alcohol hydroxyl group due to hydrogen bonding.[3]

  • C-H Aromatic Stretch (3100-3000 cm⁻¹): Sharp, medium-intensity bands.

  • C-H Aliphatic Stretch (3000-2850 cm⁻¹): Medium to strong bands corresponding to the methyl, methoxy, and cyclopropyl C-H bonds.

  • C=C Aromatic Stretch (1600-1500 cm⁻¹): Two or three sharp bands of variable intensity, confirming the presence of the phenyl ring.

  • C-O Stretch (1260-1050 cm⁻¹): A strong, prominent band associated with the alcohol and ether C-O bonds.

Mass Spectrometry (MS)

MS provides crucial information on the molecular weight and structural fragments, confirming the compound's identity.

  • Molecular Ion Peak ([M]⁺): Expected at m/z ≈ 222.29, corresponding to the molecular formula C₁₃H₁₈O₃.

  • Key Fragmentation Pathways: The stability of the tertiary benzylic carbocation heavily influences fragmentation. Common fragmentation patterns would include:

    • Loss of a methyl group ([M-15]⁺) to form a stable ion at m/z ≈ 207.

    • Loss of a water molecule ([M-18]⁺) from the molecular ion.

    • Cleavage of the cyclopropyl group.

    • Formation of a highly stable dimethoxy-tropylium ion or related benzylic fragments.

fragmentation_pathway parent [C₁₃H₁₈O₃]⁺˙ m/z = 222 frag1 [C₁₂H₁₅O₃]⁺ m/z = 207 parent->frag1 - •CH₃ frag2 [C₁₃H₁₆O₂]⁺˙ m/z = 204 parent->frag2 - H₂O frag3 [C₉H₁₁O₂]⁺ m/z = 151 parent->frag3 - C₄H₇O (cleavage)

Caption: Plausible mass spectrometry fragmentation pathway for the title compound.

Synthetic Strategy and Purification

While this molecule is commercially available, understanding its synthesis is crucial for researchers who may wish to produce derivatives or analogs.

Proposed Synthetic Protocol: Grignard Reaction

The most logical and field-proven approach to constructing a tertiary alcohol is the addition of an organometallic reagent to a ketone.

Rationale: This protocol utilizes the nucleophilic character of a Grignard reagent (methylmagnesium bromide) to attack the electrophilic carbonyl carbon of the precursor ketone, (3,4-dimethoxyphenyl)(cyclopropyl)methanone. The subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the precursor ketone, (3,4-dimethoxyphenyl)(cyclopropyl)methanone, dissolved in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: The solution is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol.

synthesis_workflow Ketone Precursor Ketone ((3,4-dimethoxyphenyl)(cyclopropyl)methanone) Reaction Nucleophilic Addition (0°C to RT) Ketone->Reaction Grignard Methylmagnesium Bromide (CH₃MgBr in THF) Grignard->Reaction Workup Aqueous Workup (Sat. NH₄Cl) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Workflow for the proposed synthesis of the title compound.

Safety and Handling

Proper laboratory practice is paramount when handling any chemical substance.

  • Hazard Classification: The compound is classified as an irritant.[2] Related structures are noted to cause skin and serious eye irritation and may cause respiratory irritation.[1][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents. The tertiary benzylic alcohol structure may be sensitive to acidic conditions, which could catalyze dehydration.

Conclusion

1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol is a structurally intriguing molecule with significant potential as a synthetic intermediate. This guide has provided a detailed technical framework of its physical characteristics, grounded in established scientific principles. The outlined spectroscopic signatures for NMR, IR, and MS serve as a reliable basis for its identification and quality control. Furthermore, the proposed synthetic workflow offers a practical and robust method for its preparation. By understanding these core attributes, researchers are well-equipped to leverage this compound's unique structural features in the pursuit of novel chemical entities.

References

  • PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,4,5-Trimethoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse010004 1-(3,4-Dimethoxyphenyl)ethanol. Retrieved from [Link]

  • ResearchGate. (2019). Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. Retrieved from [Link]

  • Google Patents. (n.d.). WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

Methodological & Application

The Potential of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol as a Novel Chiral Auxiliary: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of asymmetric synthesis, the development of novel chiral auxiliaries is paramount for accessing enantiomerically pure compounds, a cornerstone of modern drug development. This document presents a comprehensive theoretical framework and a series of hypothetical protocols for the application of 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol as a chiral auxiliary. While direct literature precedent for this specific application is not established, the unique structural and electronic properties of this molecule suggest significant potential. This guide is intended to serve as a foundational resource for researchers interested in exploring its utility in stereoselective transformations. We will delve into its proposed synthesis, attachment to substrates, application in asymmetric reactions, and subsequent cleavage, all grounded in established principles of stereochemical control.

Introduction: The Rationale for a New Chiral Auxiliary

The ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to a substrate, capable of inducing high stereoselectivity in a variety of reactions, and removable under mild conditions without racemization of the product. 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol possesses several features that make it an attractive candidate:

  • Rigid Cyclopropyl Group: The cyclopropane ring provides a sterically demanding and conformationally restricted environment, which is crucial for effective facial shielding of a prochiral center.

  • Electron-Rich Dimethoxyphenyl Moiety: The 3,4-dimethoxyphenyl group can engage in π-stacking interactions and may influence the electronic environment of the reaction center. Its methoxy groups can also act as coordinating sites for Lewis acids, potentially enhancing stereochemical control.

  • Tertiary Alcohol Functionality: The hydroxyl group provides a convenient handle for attachment to substrates via ester, ether, or other linkages.

This combination of a rigid, bulky aliphatic group and an electronically defined aromatic system presents a unique platform for inducing chirality.

Synthesis of Enantiomerically Pure 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

The first critical step is the preparation of the chiral auxiliary in its optically pure (R)- and (S)-forms. Two plausible and efficient routes are proposed.

Protocol 1: Asymmetric Reduction of 1-(3,4-Dimethoxyphenyl)cyclopropyl Methyl Ketone

This is a highly attractive method for directly obtaining the desired enantiomer.

Reaction Scheme:

Asymmetric_Reduction cluster_reactants Reactants cluster_products Products ketone 1-(3,4-Dimethoxyphenyl)cyclopropyl methyl ketone R_product (R)-1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol ketone->R_product (R)-catalyst S_product (S)-1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol ketone->S_product (S)-catalyst reducing_agent Chiral Reducing Agent (e.g., (R)-CBS-oxazaborolidine) solvent Solvent (e.g., THF)

Figure 1: Asymmetric reduction of the prochiral ketone.

Step-by-Step Protocol:

  • Preparation of the Ketone: The starting ketone, 1-(3,4-dimethoxyphenyl)cyclopropyl methyl ketone, can be synthesized via Friedel-Crafts acylation of 1,2-dimethoxybenzene with cyclopropanecarbonyl chloride, followed by reaction of the resulting ketone with a methyl organometallic reagent and subsequent oxidation.

  • Asymmetric Reduction:

    • To a solution of the chiral catalyst, such as (R)-CBS-oxazaborolidine (0.1 eq.), in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of borane-dimethyl sulfide complex (1.1 eq.) dropwise.

    • Stir the mixture for 15 minutes to allow for complex formation.

    • Cool the reaction to -78 °C and add a solution of 1-(3,4-dimethoxyphenyl)cyclopropyl methyl ketone (1.0 eq.) in THF dropwise over 30 minutes.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.

  • Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H NMR analysis.

Protocol 2: Chiral Resolution of Racemic 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

This classical approach involves the separation of diastereomeric esters.

Workflow:

Chiral_Resolution racemic_alcohol Racemic Alcohol esterification Esterification racemic_alcohol->esterification chiral_acid Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) chiral_acid->esterification diastereomers Diastereomeric Esters ((R,R) and (S,R)) esterification->diastereomers separation Separation (Crystallization or Chromatography) diastereomers->separation separated_esters Separated Diastereomers separation->separated_esters hydrolysis Hydrolysis separated_esters->hydrolysis enantiomers Enantiomerically Pure Alcohols ((R)- and (S)-forms) hydrolysis->enantiomers

Figure 2: Workflow for chiral resolution.

Step-by-Step Protocol:

  • Synthesis of Racemic Alcohol: The racemic alcohol can be prepared by the Grignard reaction of methylmagnesium bromide with 1-(3,4-dimethoxyphenyl)cyclopropyl ketone.

  • Esterification: React the racemic alcohol with an enantiomerically pure chiral acid, such as (R)-(-)-mandelic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This will form a mixture of two diastereomeric esters.

  • Separation: The diastereomers can often be separated by fractional crystallization due to their different physical properties (e.g., solubility). Alternatively, preparative chromatography can be employed.

  • Hydrolysis: The separated diastereomeric esters are then hydrolyzed under basic conditions (e.g., with lithium hydroxide in a THF/water mixture) to liberate the enantiomerically pure alcohols.

Application in Asymmetric Synthesis: A Hypothetical Diels-Alder Reaction

To illustrate the potential of this chiral auxiliary, we will consider its use in a hypothetical asymmetric Diels-Alder reaction between an acrylate ester derived from our auxiliary and cyclopentadiene.

Protocol 3: Asymmetric Diels-Alder Reaction

Reaction Scheme:

Diels_Alder dienophile Chiral Acrylate (derived from (R)-auxiliary) product Diastereomerically Enriched Diels-Alder Adduct dienophile->product diene Cyclopentadiene diene->product lewis_acid Lewis Acid (optional) (e.g., Et₂AlCl) lewis_acid->product

Figure 3: Proposed asymmetric Diels-Alder reaction.

Step-by-Step Protocol:

  • Synthesis of the Chiral Dienophile:

    • To a solution of enantiomerically pure (R)-1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol in dichloromethane, add triethylamine followed by acryloyl chloride at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Purify the resulting chiral acrylate ester by column chromatography.

  • Diels-Alder Reaction:

    • Dissolve the chiral acrylate in a suitable solvent such as dichloromethane or toluene and cool to -78 °C.

    • If using a Lewis acid catalyst, add it at this stage (e.g., diethylaluminum chloride).

    • Add freshly cracked cyclopentadiene dropwise.

    • Stir the reaction at low temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product, dry the organic layer, and concentrate.

  • Analysis of Diastereoselectivity: The diastereomeric ratio of the product should be determined by ¹H NMR spectroscopy or gas chromatography (GC) of the crude reaction mixture. The bulky cyclopropyl and dimethoxyphenyl groups are expected to effectively block one face of the dienophile, leading to a high preference for one diastereomer.

Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the enantiomerically enriched product.

Protocol 4: Reductive Cleavage of the Auxiliary

Step-by-Step Protocol:

  • Dissolve the Diels-Alder adduct in a suitable solvent system, such as a mixture of THF and water.

  • Add a reducing agent, for example, lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

  • Stir the reaction at room temperature until the ester is fully reduced.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting suspension and extract the filtrate with diethyl ether.

  • The aqueous layer will contain the chiral auxiliary, which can potentially be recovered and recycled. The organic layer will contain the desired chiral alcohol product.

Data Summary (Hypothetical)

The following table summarizes the expected outcomes for the proposed synthetic sequence.

StepTransformationExpected YieldExpected StereoselectivityAnalysis Method
1 Asymmetric Reduction> 85%> 95% eeChiral HPLC
2 Chiral Acrylate Synthesis> 90%N/A¹H NMR, ¹³C NMR
3 Diels-Alder Reaction> 90%> 90% de¹H NMR, GC
4 Auxiliary Cleavage> 85%No racemizationChiral HPLC of product

Conclusion and Future Outlook

This document has outlined a theoretical yet scientifically plausible framework for the application of 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol as a novel chiral auxiliary. The proposed protocols for its enantioselective synthesis, attachment to a substrate, use in a stereoselective transformation, and subsequent removal are based on well-established and reliable chemical principles.

The unique combination of steric bulk and electronic features in this molecule warrants experimental investigation. Future work should focus on the practical implementation of these protocols, optimization of reaction conditions, and exploration of the auxiliary's effectiveness in a broader range of asymmetric reactions, such as aldol additions, alkylations, and conjugate additions. The successful development of this auxiliary would provide a valuable new tool for the synthesis of complex, enantiomerically pure molecules.

References

As this is a theoretical guide for a novel application, direct references for the use of 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol as a chiral auxiliary are not available. The protocols and principles described herein are based on established methodologies in asymmetric synthesis, for which a vast body of literature exists. For foundational knowledge, the reader is directed to standard texts and reviews on asymmetric synthesis and chiral auxiliaries. For specific reaction types mentioned (e.g., CBS reduction, Diels-Alder reaction, LiAlH₄ reduction), authoritative sources can be readily found in chemical literature databases. The existence of the title compound is confirmed by chemical suppliers.[1][2][3]

  • General Asymmetric Synthesis

    • Title: Asymmetric Synthesis
    • Source: Edited by G. Procter, Oxford University Press.
    • URL: [Link]

  • Chiral Auxiliaries

    • Title: Compendium of Chiral Auxiliary Applic
    • Source: Edited by G. Roos, Academic Press.
    • URL: [Link]

  • 1-(3,4-Dimethoxyphenyl)-1-cyclopropyl ethanol 96% Source: Advanced ChemBlocks
  • 1-cyclopropyl-1-(3,4-dimethoxyphenyl)
  • 1-(3,4-Dimethoxyphenyl)-1-cyclopropyl ethanol - Sigma-Aldrich Source: Sigma-Aldrich

Sources

Application Notes and Protocols: 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of specific structural motifs can unlock novel pharmacological properties. 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol represents a compelling, albeit underexplored, molecular scaffold that marries two key pharmacophores: the cyclopropyl group and the 3,4-dimethoxyphenyl (veratryl) moiety. This document serves as a comprehensive guide to the potential applications of this compound, providing detailed protocols for its synthesis and preliminary biological evaluation. Our aim is to equip researchers with the foundational knowledge and practical methodologies to investigate this promising chemical entity within their own drug discovery programs.

The cyclopropyl ring is a highly sought-after feature in modern drug design.[1][2] Its unique electronic properties and strained three-membered ring structure offer several advantages, including:

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group often renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially increasing a drug's half-life.[3]

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to more favorable interactions with a biological target.[1][2]

  • Improved Physicochemical Properties: Incorporation of a cyclopropyl group can influence a molecule's lipophilicity and solubility, impacting its pharmacokinetic profile.[1][2]

The 3,4-dimethoxyphenyl moiety is a common feature in a variety of natural products and synthetic compounds with demonstrated biological activity, including anti-inflammatory and anticancer properties.[4][5][6] The combination of these two groups in 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol creates a tertiary alcohol, a versatile functional group that can participate in hydrogen bonding with biological targets and serve as a handle for further chemical modification.

This guide will first explore the potential therapeutic applications of this scaffold, followed by a detailed, step-by-step protocol for its synthesis and characterization. Finally, we will present an exemplary protocol for evaluating its potential anti-inflammatory activity, a therapeutic area suggested by the presence of the 3,4-dimethoxyphenyl group.

Potential Therapeutic Applications

While direct biological data for 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol is not extensively published, its structural components suggest several promising avenues for investigation:

  • Anti-inflammatory Agents: Compounds containing the 3,4-dimethoxyphenyl moiety have been shown to possess anti-inflammatory properties.[4][5] It is hypothesized that this scaffold could serve as a starting point for the development of novel inhibitors of inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer Agents: The chalcone scaffold, which can be related to the open-chain analogue of our target molecule, has been investigated for its anticancer properties.[6] The unique conformational constraints imposed by the cyclopropyl group could lead to derivatives with enhanced potency and selectivity against various cancer cell lines.

  • Neurological Disorders: The ability of the cyclopropyl group to enhance brain permeability makes this scaffold an interesting candidate for targeting central nervous system (CNS) disorders.[2] Further derivatization could lead to compounds with activity at neuroreceptors or enzymes implicated in neurological diseases.

Synthesis and Characterization

The synthesis of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol can be achieved through a straightforward Grignard reaction, a fundamental and reliable method in organic synthesis. The proposed synthetic route is outlined below.

Synthetic Workflow

G cluster_0 Synthesis of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol A 3',4'-Dimethoxyacetophenone (Starting Material) C Grignard Reaction in Anhydrous THF A->C B Cyclopropylmagnesium bromide (Grignard Reagent) B->C D Aqueous Workup (NH4Cl solution) C->D Reaction Quenching E Purification (Column Chromatography) D->E Crude Product F 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol (Final Product) E->F Purified Product

Caption: Synthetic workflow for 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol.

Detailed Synthesis Protocol

Materials:

MaterialGradeSupplier (Example)
3',4'-DimethoxyacetophenoneReagentPlus®, ≥99%Sigma-Aldrich
Cyclopropylmagnesium bromide (0.5 M in THF)Synthesis gradeSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Saturated Ammonium Chloride (NH₄Cl)ACS ReagentFisher Scientific
Diethyl EtherACS ReagentVWR
Magnesium Sulfate (Anhydrous)ACS ReagentSigma-Aldrich
Silica Gel (230-400 mesh)Grade 60Sorbent Technologies
HexanesACS ReagentFisher Scientific
Ethyl AcetateACS ReagentFisher Scientific

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3',4'-dimethoxyacetophenone (1.80 g, 10.0 mmol). Dissolve the ketone in 50 mL of anhydrous THF under a nitrogen atmosphere.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add cyclopropylmagnesium bromide (30.0 mL of a 0.5 M solution in THF, 15.0 mmol) to the stirred solution via the dropping funnel over 30 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system. The disappearance of the starting ketone spot indicates reaction completion.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution at 0 °C. Rationale: Ammonium chloride is a mild acid that protonates the alkoxide intermediate and neutralizes any unreacted Grignard reagent without causing significant side reactions.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), and then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol as a colorless oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Exemplary Biological Evaluation: In Vitro Anti-inflammatory Assay

Given the known anti-inflammatory properties of compounds containing the 3,4-dimethoxyphenyl moiety, a relevant initial biological screen for 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol would be an in vitro assay to assess its ability to inhibit key inflammatory mediators. The following protocol describes a cell-based assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow for NO Inhibition Assay

G cluster_1 Nitric Oxide Inhibition Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat cells with Test Compound A->B C Stimulate with LPS (Lipopolysaccharide) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Griess Reagent Addition E->F G Measure Absorbance at 540 nm F->G H Calculate % NO Inhibition G->H

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Detailed Protocol for NO Inhibition Assay

Materials:

MaterialGradeSupplier (Example)
RAW 264.7 Macrophage Cell LineATCC
Dulbecco's Modified Eagle Medium (DMEM)Cell Culture GradeGibco
Fetal Bovine Serum (FBS)Cell Culture GradeGibco
Penicillin-StreptomycinCell Culture GradeGibco
Lipopolysaccharide (LPS) from E. coliSigma-Aldrich
Griess ReagentPromega
1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanolSynthesizedIn-house
Dexamethasone (Positive Control)≥98%Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)Cell Culture GradeSigma-Aldrich

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol and dexamethasone in DMSO. On the day of the experiment, prepare serial dilutions of the test compound and positive control in DMEM. The final DMSO concentration should not exceed 0.1%.

  • Pre-treatment: Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the test compound or dexamethasone. Incubate for 1 hour.

  • LPS Stimulation: After pre-treatment, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37 °C and 5% CO₂.

  • Nitrite Measurement: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate at room temperature for 10 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) using non-linear regression analysis.

Conclusion and Future Directions

1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol is a structurally intriguing molecule that holds considerable potential for medicinal chemistry applications. The strategic incorporation of the cyclopropyl group offers a proven strategy to enhance druglike properties, while the 3,4-dimethoxyphenyl moiety provides a starting point for exploring various therapeutic areas, particularly inflammation. The protocols detailed in this guide provide a solid foundation for the synthesis, purification, and initial biological screening of this compound.

Future work should focus on the synthesis of a library of analogues to establish structure-activity relationships (SAR). Modifications could include altering the substitution pattern on the aromatic ring, replacing the hydroxyl group with other functionalities, and introducing chirality at the tertiary carbon center. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecular scaffold.

References

  • Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Cyclopropyl carbinol: properties, applications in organic synthesis and safety. (2023-09-11).
  • Application of Cyclopropane in Drug Discovery. PharmaBlock.
  • Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl)
  • 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol.
  • Cyclopropyl group. Wikipedia.
  • Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction.
  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
  • 1-(3,4-Dimethoxyphenyl)-1-cyclopropyl ethanol 96%. Advanced ChemBlocks.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Deriv
  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives.
  • A kind of preparation method of cyclopropyl-carbinol.
  • Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)
  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans
  • A New Chalcone Derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. PubMed.
  • List of most commonly encountered drugs currently controlled under the misuse of drugs legisl
  • 1-cyclopropyl-1-(2,6-difluoro-3-methoxyphenyl)ethanol. ChemicalBook.

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Application Notes and Protocols: 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Synthesis

In the landscape of contemporary drug discovery and complex molecule synthesis, the cyclopropyl group has emerged as a privileged structural motif.[1] Its unique conformational rigidity and electronic properties, stemming from significant ring strain, offer medicinal chemists a powerful tool to enhance pharmacological profiles. The incorporation of a cyclopropyl ring can lead to improved metabolic stability, enhanced potency through conformational constraint, and modulation of physicochemical properties such as lipophilicity and pKa.[1] 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol, the subject of this guide, is a tertiary alcohol that marries the advantageous cyclopropyl group with an electron-rich aromatic system, rendering it a highly versatile and reactive building block for the synthesis of diverse molecular architectures.

The inherent strain energy of the cyclopropane ring in this molecule predisposes it to a variety of ring-opening and rearrangement reactions, providing access to a range of valuable synthons that would be challenging to prepare through other means. This guide will provide detailed protocols for the synthesis of 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol and explore its application in key synthetic transformations, including acid-catalyzed rearrangements to homoallylic alcohols and Lewis acid-mediated carbon-carbon bond-forming reactions.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol is provided in the table below.

PropertyValueReference
CAS Number 1339438-00-4[2]
Molecular Formula C13H18O3[2]
Molecular Weight 222.29 g/mol [2]
IUPAC Name 1-(1-(3,4-dimethoxyphenyl)cyclopropyl)ethan-1-ol[2]
Appearance Not specified, likely an oil or low-melting solid
Storage Store at room temperature.[2]

Safety Precautions: This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

The synthesis of the title compound is most readily achieved via a Grignard reaction between the commercially available 3,4-dimethoxyacetophenone and cyclopropylmagnesium bromide. The Grignard reagent can be prepared in situ from cyclopropyl bromide and magnesium turnings.

synthesis cluster_grignard Grignard Reagent Formation cluster_addition Grignard Addition cyclopropyl_bromide Cyclopropyl Bromide grignard Cyclopropylmagnesium Bromide cyclopropyl_bromide->grignard THF, I2 (cat.) mg Mg mg->grignard intermediate Magnesium Alkoxide Intermediate grignard->intermediate acetophenone 3,4-Dimethoxy- acetophenone acetophenone->intermediate 1. THF, 0°C to rt product 1-Cyclopropyl-1-(3,4-dimethoxy- phenyl)ethanol intermediate->product 2. aq. NH4Cl

Caption: Synthetic route to 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol.

Protocol 1: Synthesis of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Cyclopropyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • 3,4-Dimethoxyacetophenone

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, ice bath.

Procedure:

Part A: Preparation of Cyclopropylmagnesium Bromide (in situ)

  • To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents). The entire apparatus should be under an inert atmosphere (nitrogen or argon).

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of cyclopropyl bromide (1.1 equivalents) in anhydrous THF.

  • Add a small portion of the cyclopropyl bromide solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reagent formation.[3]

  • Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Grignard Reaction with 3,4-Dimethoxyacetophenone

  • Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C using an ice bath.

  • Dissolve 3,4-dimethoxyacetophenone (1 equivalent) in anhydrous THF in a separate flask and add it dropwise to the stirred Grignard reagent solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again in an ice bath and quench the reaction by the slow and careful addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol.

Applications in Synthetic Chemistry

The synthetic utility of 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol stems from the facile ring-opening of the strained cyclopropyl group under various conditions, leading to the formation of valuable intermediates.

Application 1: Acid-Catalyzed Rearrangement to Homoallylic Alcohols

Cyclopropyl carbinols are known to undergo acid-catalyzed rearrangement to form homoallylic alcohols. This transformation proceeds through a stabilized carbocation intermediate generated upon protonation of the hydroxyl group and subsequent departure of water. The relief of ring strain drives the cleavage of a cyclopropyl C-C bond.

rearrangement start 1-Cyclopropyl-1-(3,4-dimethoxy- phenyl)ethanol protonation Protonated Alcohol start->protonation H+ carbocation Tertiary Carbocation protonation->carbocation - H2O ring_opening Homoallylic Cation carbocation->ring_opening Ring Opening product (E/Z)-1-(3,4-Dimethoxyphenyl)- but-3-en-1-ol ring_opening->product - H+

Caption: Mechanism of acid-catalyzed rearrangement.

Protocol 2: Synthesis of (E/Z)-1-(3,4-Dimethoxyphenyl)but-3-en-1-ol

Materials:

  • 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

  • p-Toluenesulfonic acid monohydrate (TsOH·H2O) or another suitable Brønsted acid

  • Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

  • To a solution of 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol (1 equivalent) in dichloromethane or toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature or gently heat to reflux, while monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by washing with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the homoallylic alcohol as a mixture of E/Z isomers.

Application 2: Lewis Acid-Mediated Ring-Opening and Addition to Aldehydes

The cyclopropyl ring can be activated by a Lewis acid, facilitating its ring-opening and subsequent reaction with an electrophile, such as an aldehyde. This reaction provides a route to 1,4-diols or related structures.

lewis_acid start 1-Cyclopropyl-1-(3,4-dimethoxy- phenyl)ethanol lewis_complex Lewis Acid Complex start->lewis_complex Lewis Acid (e.g., TiCl4) ring_opened Ring-Opened Intermediate lewis_complex->ring_opened Ring Opening adduct Aldol-type Adduct ring_opened->adduct aldehyde Aldehyde (RCHO) aldehyde->adduct product 1,4-Diol Derivative adduct->product Workup

Caption: Lewis acid-mediated reaction with an aldehyde.

Protocol 3: Synthesis of a 1,4-Diol Derivative

Materials:

  • 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

  • Anhydrous dichloromethane (DCM)

  • Titanium(IV) chloride (TiCl4) or another suitable Lewis acid

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, syringe, inert atmosphere.

Procedure:

  • To a solution of 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol (1 equivalent) and the aldehyde (1.2 equivalents) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a solution of titanium(IV) chloride in dichloromethane (1.1 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for a specified time (e.g., 1-3 hours), monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1,4-diol derivative.

Conclusion

1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol is a readily accessible and highly versatile synthetic building block. Its unique combination of a strained cyclopropyl ring and an electron-rich aromatic moiety allows for a range of synthetically useful transformations. The protocols detailed in this guide provide a starting point for the exploration of its chemistry, offering access to valuable homoallylic alcohols and functionalized diol derivatives. The principles outlined herein can be extended to a variety of other electrophiles and reaction conditions, making this building block a valuable addition to the synthetic chemist's toolbox for the construction of complex molecules with potential applications in medicinal chemistry and materials science.

References

  • BenchChem. (2025).
  • Chou, D. T. H., Huang, X., Batchelor, R. J., Einstein, F. W. B., & Bennet, A. J. (1998). Rearrangement of a Homoallylic Alcohol via an Acid-Catalyzed 1,4-Hydride Shift Yields a Saturated Ketone. The Journal of Organic Chemistry, 63(3), 575–581.
  • Fleury, L. M., & Ashfeld, B. L. (2009). Titanocene Dichloride-Catalyzed Allylation of Carbonyl Compounds with Allyl Halides. Organic Letters, 11(23), 5670–5673.
  • Liu, Y., Wang, Q.-L., Chen, Z., Zhou, C.-S., Xiong, B.-Q., Zhang, P.-L., Yang, C.-A., & Zhou, Q. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256–278.
  • Nakamura, Y., Okada, M., Horikawa, H., & Taguchi, T. (2003).
  • Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved from [Link]

  • Pasto, D. J. (2001). Grignard Reaction. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Peters, U., & Schnatterer, A. (2016). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 48(15), 2341-2365.
  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Lewis Acid Mediated Reactions of Cyclopropyl Aryl Ketones with Arylaldehydes, Facile Preparation of 2-(2-Hydroxyethyl)-1,3-diarylpropenones. Organic Letters, 9(15), 2827–2829.
  • Sibi, M. P., & Liu, M. (2001). Lewis Acid-Catalyzed Enantioselective Radical Reactions. Organic Letters, 3(26), 4181–4184.
  • Singh, V., & Arora, S. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Pharmaceuticals, 16(5), 748.
  • Verma, S. K., Prajapati, A., Saini, M. K., & Basak, A. K. (2020). Lewis Acid Catalyzed Reductive Cyclization of 2‐Aryloxybenzaldehydes and 2‐(Arylthio)benzaldehydes to Unsubstituted 9H‐Xanthenes and Thioxanthenes in Diisopropyl Ether.
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  • Wessjohann, L. A., & Scheid, G. (1999). Recent developments in the Barbier-and Grignard-type reactions in aqueous media. Current Opinion in Chemical Biology, 3(3), 334-339.
  • Yadav, V. K., Verma, A. K., Kumar, P., & Hulikal, V. (2014). 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran: synthesis of (±)-centrolobine.
  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • ChemRxiv. (2022).
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol. The primary focus is on the Grignard reaction between cyclopropylmagnesium bromide and 3,4-dimethoxyacetophenone, a common and efficient route to this tertiary alcohol. This document is designed for researchers, chemists, and drug development professionals to help optimize reaction conditions, maximize yields, and resolve common experimental issues.

Introduction: The Synthetic Challenge

The synthesis of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol involves the formation of a carbon-carbon bond between a highly reactive organometallic reagent and a ketone. While conceptually straightforward, the Grignard reaction is notoriously sensitive to experimental conditions. The high basicity of the Grignard reagent demands strictly anhydrous conditions, and the stability of the cyclopropyl moiety requires careful control to prevent unwanted side reactions.[1][2] This guide provides a systematic approach to navigating these challenges.

Reaction Overview & Mechanism

The core of the synthesis is the nucleophilic addition of a cyclopropyl Grignard reagent to the electrophilic carbonyl carbon of 3,4-dimethoxyacetophenone. The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the carbonyl carbon's electrophilicity.[3] This is followed by an acidic workup to protonate the resulting magnesium alkoxide, yielding the final tertiary alcohol.

Reaction_Mechanism ketone 3,4-Dimethoxyacetophenone step1 Nucleophilic Addition (THF) ketone->step1 grignard Cyclopropyl Magnesium Bromide grignard->step1 product 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol intermediate Magnesium Alkoxide Intermediate step2 Protonation intermediate->step2 workup H₃O⁺ (Aqueous Workup) workup->step2 step1->intermediate step2->product caption Figure 1. Overall reaction scheme for the Grignard synthesis.

Caption: Figure 1. Overall reaction scheme for the Grignard synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended grade for solvents and reagents? A: Anhydrous grade solvents are mandatory. Tetrahydrofuran (THF) or diethyl ether (Et₂O) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and used directly from a sealed bottle under an inert atmosphere. All other reagents, including cyclopropyl bromide and 3,4-dimethoxyacetophenone, should be of high purity (>98%) and stored under inert gas if sensitive to air or moisture.

Q2: Which solvent is superior for this reaction: THF or Diethyl Ether? A: Both solvents are effective, but THF is generally preferred for several reasons. Its higher boiling point (66 °C vs. 34.6 °C for Et₂O) allows for a wider operating temperature range, which can be beneficial for initiating the Grignard formation. Furthermore, THF is a better solvent for the magnesium halide salts (Schlenk equilibrium), which can keep the Grignard reagent more soluble and reactive.[4]

Q3: How can I confirm the formation and concentration of my cyclopropylmagnesium bromide solution? A: Visual confirmation (disappearance of magnesium turnings, gentle refluxing) is a good indicator, but quantitative analysis is crucial for reproducibility. The most reliable method is to titrate a small aliquot of the Grignard solution. A common method involves using a known concentration of a titrant like sec-butanol in xylene with a colorimetric indicator such as 1,10-phenanthroline.

Q4: Can I use cyclopropyl chloride or iodide instead of the bromide? A: Yes, but with trade-offs. Cyclopropyl bromide offers a good balance of reactivity and stability. Cyclopropyl chloride is less reactive, often requiring longer reaction times or higher temperatures to form the Grignard reagent.[4] Cyclopropyl iodide is more reactive, which can facilitate Grignard formation but may also lead to a higher incidence of side reactions like Wurtz coupling.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Troubleshooting_Workflow start Experiment Start q1 Did the Grignard formation initiate (exotherm, color change)? start->q1 a1_no Problem: No Initiation - Activate Mg (I₂, heat, DIBAL-H) - Ensure anhydrous conditions - Check bromide quality q1->a1_no No q2 Reaction initiated. Is the yield of the final alcohol product low? q1->q2 Yes a2_yes Problem: Low Product Yield - Titrate Grignard before use - Check for ketone enolization - Verify stoichiometry - Control temperature during addition q2->a2_yes Yes q3 Are significant impurities present in the final product? q2->q3 No a3_yes Problem: Impurities - Wurtz coupling byproduct (dicyclopropyl)? - Unreacted ketone? - Dehydration product? - Optimize purification (chromatography, recrystallization) q3->a3_yes Yes success Successful Synthesis: High Yield & Purity q3->success No

Caption: Figure 2. A decision tree for troubleshooting the synthesis.

Problem 1: The Grignard reagent formation does not initiate.
  • Symptom: No exotherm, no color change from clear to cloudy gray/brown, and magnesium turnings remain shiny after adding a portion of the cyclopropyl bromide.

  • Probable Cause & Scientific Explanation:

    • Passive Magnesium Surface: Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO). This layer is inert and prevents the magnesium from reacting with the alkyl halide.[5]

    • Presence of Water: Grignard reagents are extremely strong bases and are readily quenched by trace amounts of water.[2] Water can be introduced from inadequately dried glassware, solvents, or the alkyl halide itself.

    • Poor Quality Reagents: The cyclopropyl bromide may have degraded, or the magnesium may be of low quality.

  • Solutions:

    • Magnesium Activation: The MgO layer must be disrupted.

      • Mechanical: Crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.

      • Chemical: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, forming MgI₂, which helps to etch the oxide layer. The disappearance of the purple/brown iodine color is an indicator of activation.[4]

      • Entrainment: Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethylene gas and MgBr₂, actively cleaning the surface.

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under a stream of inert gas (Argon or Nitrogen). Use only anhydrous solvents and ensure reagents are dry.[5]

Problem 2: Low yield of the final alcohol product, despite apparent Grignard formation.
  • Symptom: After workup, analysis (TLC, GC-MS, NMR) shows a large amount of unreacted 3,4-dimethoxyacetophenone and a low yield of the desired product.

  • Probable Cause & Scientific Explanation:

    • Low Grignard Concentration: The initial formation may have been inefficient. A significant side reaction during the formation of cyclopropylmagnesium bromide is the formation of cyclopropane gas from the disproportionation of cyclopropyl radicals on the magnesium surface.[6] This consumes the starting material without forming the desired reagent.

    • Ketone Enolization: The Grignard reagent is a strong base. It can deprotonate the α-carbon of the 3,4-dimethoxyacetophenone, forming a magnesium enolate. This pathway consumes the Grignard reagent and the ketone without forming the desired C-C bond. This is more prevalent at higher temperatures.

    • Steric Hindrance: While not extreme, the ketone is somewhat sterically hindered, which can slow the rate of nucleophilic addition. If the Grignard reagent is added too quickly, its local concentration can build up, favoring side reactions.

  • Solutions:

    • Optimize Grignard Addition: Add the solution of 3,4-dimethoxyacetophenone slowly to the Grignard reagent at a low temperature (e.g., 0 °C to -10 °C). This keeps the concentration of the ketone low at any given moment, favoring nucleophilic addition over enolization.

    • Use of a Lewis Acid Additive: The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can dramatically improve yields in cases of enolization-prone ketones (Luche reaction conditions). CeCl₃ undergoes transmetalation with the Grignard reagent to form a less basic, but still highly nucleophilic, organocerium species which is much less likely to act as a base.[7]

    • Verify Grignard Concentration: Before adding the ketone, titrate the Grignard reagent to ensure an accurate stoichiometry (typically 1.1 to 1.5 equivalents of Grignard reagent per equivalent of ketone is used).

Problem 3: Isolation of a significant amount of a high-boiling, non-polar byproduct.
  • Symptom: A non-polar spot on TLC or a peak in GC-MS corresponding to a dimer of the cyclopropyl group (dicyclopropyl) is observed.

  • Probable Cause & Scientific Explanation:

    • Wurtz Coupling: This occurs when the newly formed Grignard reagent (R-MgX) reacts with the unreacted starting alkyl halide (R-X) to form a dimer (R-R) and MgX₂. This is favored by high local concentrations of the alkyl halide and higher temperatures.[5]

  • Solutions:

    • Slow Addition: Add the cyclopropyl bromide dropwise to the magnesium suspension, ensuring the reaction is sustained but not overly vigorous. This prevents a buildup of the bromide concentration.

    • Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.[8]

Problem Summary Primary Cause(s) Recommended Solution(s)
Reaction Failure Passive MgO layer; MoistureActivate Mg (I₂, heat); Rigorously dry all glassware/reagents.
Low Product Yield Inefficient Grignard formation; Ketone enolizationTitrate Grignard; Slow addition of ketone at low temp (0 °C); Consider CeCl₃ additive.
Wurtz Coupling High local concentration of alkyl halideSlow, dropwise addition of cyclopropyl bromide; Maintain gentle reflux.
Product Decomposition Acidic conditions during workup/purificationUse buffered or mild acidic quench (e.g., sat. aq. NH₄Cl); Avoid strong acids and high heat during purification.

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on laboratory-specific conditions and scale.

Part A: Preparation of Cyclopropylmagnesium Bromide (c-PrMgBr)

  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

  • Reagents: To the flask, add magnesium turnings (1.2 eq). In the dropping funnel, place a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF.

  • Initiation: Add a small crystal of iodine to the magnesium. Add ~5-10% of the cyclopropyl bromide solution to the flask. Gentle heating with a heat gun may be required to initiate the reaction, evidenced by the disappearance of the iodine color and the onset of a gentle reflux.

  • Formation: Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.

  • Completion: After the addition is complete, continue to stir the gray, cloudy mixture at room temperature or with gentle heating for 1-2 hours to ensure all magnesium has reacted. The final solution should be a dark gray to brown color.

Part B: Reaction with 3,4-Dimethoxyacetophenone

  • Setup: In a separate flame-dried flask under inert gas, dissolve 3,4-dimethoxyacetophenone (1.0 eq) in anhydrous THF.

  • Addition: Cool the prepared cyclopropylmagnesium bromide solution to 0 °C using an ice-water bath. Slowly add the ketone solution via cannula or dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of the starting ketone.

  • Workup (Quench): Cool the reaction mixture back to 0 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder quench than strong acids and minimizes the risk of dehydrating the tertiary alcohol product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol.

References

Sources

Technical Support Center: Identifying and Mitigating Side Products in Reactions of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and subsequent reactions of this valuable tertiary alcohol. As a cyclopropyl carbinol bearing electron-rich aromatic substituents, this molecule presents unique stability challenges. This document moves beyond simple protocols to explain the mechanistic origins of side products, empowering you to proactively control your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My yield of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol is low, and I'm recovering a significant amount of the 3,4-dimethoxyacetophenone starting material. What is the primary cause?

A: The most probable cause is the enolization of the 3,4-dimethoxyacetophenone starting material by the Grignard reagent.

Mechanistic Explanation: Grignard reagents, such as cyclopropylmagnesium bromide, are not only potent nucleophiles but also strong bases.[1][2] The starting ketone, 3,4-dimethoxyacetophenone, has acidic protons on the methyl group (α-protons). Instead of attacking the electrophilic carbonyl carbon, the Grignard reagent can act as a base and abstract one of these α-protons. This forms a magnesium enolate, which is unreactive towards further Grignard addition. During the aqueous workup, this enolate is simply protonated, regenerating the starting ketone.[3] This side reaction becomes particularly competitive when the nucleophilic addition is sterically hindered.

Troubleshooting & Mitigation Strategies:

  • Temperature Control: Perform the Grignard addition at a low temperature (e.g., -30 °C to 0 °C).[4] While lower temperatures slow down both reactions, they often favor the desired nucleophilic addition over enolization.

  • Rate of Addition: Add the Grignard reagent to the ketone solution slowly and steadily. This maintains a low instantaneous concentration of the Grignard reagent, which can help suppress the bimolecular enolization reaction.

  • Solvent Choice: While typically performed in THF or diethyl ether, subtle changes in the solvent can influence the reaction outcome.[5] THF's higher coordinating ability can sometimes increase the reactivity of the Grignard reagent.

  • Grignard Reagent Quality: Ensure your Grignard reagent is of high quality and accurately titrated. The presence of excess magnesium halides or impurities can influence the reaction pathway. Use of "Turbo-Grignards" (containing LiCl) can sometimes improve yields by breaking up magnesium aggregates, but their increased reactivity must be managed.[4]

G1 start Ketone + Cyclopropyl-MgBr product Desired Tertiary Alcohol (via Nucleophilic Addition) start->product Desired Pathway (1,2-Addition) intermediate Magnesium Enolate Intermediate start->intermediate Side Reaction (Deprotonation) side_product Regenerated Ketone (via Enolization) intermediate->side_product Aqueous Workup

Caption: Competing pathways in the Grignard synthesis.

Q2: During my reaction workup or a subsequent acidic step, I'm observing a new, less polar spot by TLC that corresponds to a mass loss of 18 Da. What is this side product?

A: This is almost certainly the dehydrated alkene, 1-(3,4-dimethoxyphenyl)-1-cyclopropylethene, formed via an acid-catalyzed elimination (E1) reaction.

Mechanistic Explanation: 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol is a tertiary alcohol. Under acidic conditions, the hydroxyl group is readily protonated, turning it into a good leaving group (water). Departure of the water molecule generates a tertiary carbocation. This carbocation is particularly stable due to two factors:

  • Resonance stabilization from the electron-donating 3,4-dimethoxyphenyl group.

  • The ability of the adjacent cyclopropyl group to stabilize a positive charge through its unique electronic properties.

A base (even a weak one like water or the conjugate base of the acid) can then abstract a proton from an adjacent carbon, leading to the formation of a double bond and the elimination of water.

Troubleshooting & Mitigation Strategies:

  • Careful Workup: Avoid using strong acids (e.g., HCl, H₂SO₄) during the reaction workup. The preferred method is to quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This buffered solution is sufficiently acidic to protonate the alkoxide and break down magnesium salts without being strong enough to promote significant dehydration.

  • Temperature Control During Purification: Avoid excessive heat during solvent removal or chromatography. Silica gel can be slightly acidic and may cause dehydration of sensitive alcohols on the column. If this is observed, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).

  • pH Control in Subsequent Steps: If the alcohol is used in a subsequent reaction, ensure the conditions are not acidic unless intended. If an acidic catalyst is required, consider using a milder Lewis acid or performing the reaction at the lowest possible temperature.

Q3: My NMR analysis shows a complex mixture with signals in the olefinic and carbonyl regions, and the characteristic high-field cyclopropyl signals are absent. What is happening?

A: You are observing products from an acid-catalyzed cyclopropyl carbinol rearrangement, a classic and often unavoidable reaction for this class of compounds.

Mechanistic Explanation: The highly stable tertiary carbocation formed after protonation and loss of water (as described in Q2) is not only a precursor to dehydration but also a key intermediate for skeletal rearrangement. Cyclopropylcarbinyl cations are known to undergo rapid, ring-opening rearrangements to form more stable cyclobutyl or homoallylic cations.[6][7][8] Given the strong stabilizing effect of the 3,4-dimethoxyphenyl group, the cleavage of the cyclopropane bond that generates a benzylic carbocation is highly favored.[6] This new carbocation can then be trapped by a nucleophile (like water) or lose a proton to form various rearranged alkenes or ketones.

Troubleshooting & Mitigation Strategies:

  • Strictly Anhydrous & Aprotic Conditions: The most effective strategy is prevention. All measures listed in Q2 to avoid acidic conditions are paramount here. The carbocation formation is the entry point to all these side reactions.

  • Characterization is Key: If rearrangement occurs, detailed spectroscopic analysis is necessary.

    • NMR: Look for the disappearance of the upfield cyclopropyl protons and the appearance of new signals for vinyl protons (4.5-6.5 ppm) or signals corresponding to a cyclobutyl ring.

    • LC-MS/MS: This technique is invaluable for separating the isomers and confirming that they have the same molecular weight as the desired product (or its dehydrated form).[9]

    • GC-MS: Useful for identifying volatile rearrangement products.[10]

  • Embrace the Reactivity: In some cases, this rearrangement can be synthetically useful. There are methods that leverage this reactivity in a controlled manner using specific Lewis acids to favor the formation of a single rearranged product.[6][7]

G2 start Tertiary Alcohol Product protonation Protonation (H+) start->protonation Acidic Conditions intermediate Stable Tertiary Carbocation (Key Intermediate) protonation->intermediate Loss of H2O dehydration Dehydrated Alkene (E1 Elimination) intermediate->dehydration Proton Loss rearrangement Ring-Opened Cation (Rearrangement) intermediate->rearrangement Cyclopropane Ring Opening final_products Mixture of Rearranged Ketones/Alkenes rearrangement->final_products Trapping / Proton Loss

Caption: Post-synthesis side reaction cascade from the key carbocation intermediate.

Part 2: Analytical Protocols & Data

Proactive identification of impurities is critical for process optimization. A combination of chromatographic and spectroscopic methods is recommended.[10][11]

Experimental Protocol: HPLC-UV/MS Analysis for Reaction Monitoring
  • Sample Preparation: Carefully quench a small aliquot (~50 µL) of the reaction mixture in 1 mL of a 1:1 acetonitrile/saturated NH₄Cl solution. Vortex thoroughly.

  • Dilution: Dilute the quenched sample 100-fold with a 1:1 acetonitrile/water mobile phase.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • UV Detection: Monitor at 230 nm and 280 nm.

    • MS Detection: Use Electrospray Ionization (ESI) in positive mode. Scan from m/z 100-500.

Table 1: Characteristic Analytical Signatures of Product and Potential Side Products
CompoundStructureExpected MWKey ¹H NMR Signals (δ, ppm)Mass Spec (ESI+) [M+H]⁺
Desired Product 222.29~6.8-7.0 (Ar-H), 3.85 (s, 6H, OMe), ~1.5 (s, 3H, CH₃), ~0.4-0.8 (m, 4H, cyclopropyl)223.1
Dehydration Product 204.27~6.8-7.2 (Ar-H), ~5.3 & ~5.1 (s, 2H, =CH₂), 3.87 (s, 6H, OMe), ~0.6-1.0 (m, 4H, cyclopropyl)205.1
Rearranged Ketone 222.29~6.8-7.5 (Ar-H), ~2.5-3.5 (alkyl H's), 3.88 (s, 6H, OMe), ~2.1 (s, 3H, COCH₃). Absence of cyclopropyl signals.223.1

(Note: Structures are representative. Exact NMR shifts are dependent on solvent and specific isomer formed.)

Part 3: Proactive Strategies & FAQs

FAQ 1: What are the most critical parameters to control during the Grignard synthesis to ensure high purity?

Beyond the points in Q1, the single most critical factor is the rigorous exclusion of water and atmospheric oxygen .[2] Grignard reagents react rapidly with water, quenching the reagent and reducing yield. Ensure all glassware is oven- or flame-dried, and maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the setup, reagent transfer, and reaction. Use anhydrous grade solvents.

FAQ 2: How can I design a purification strategy to isolate the pure tertiary alcohol without causing degradation?

A carefully planned purification is essential.

  • Quench: Use the buffered NH₄Cl quench as described previously.

  • Extraction: Extract with a non-polar solvent like methyl tert-butyl ether (MTBE) or toluene. Avoid chlorinated solvents which can form acids upon storage.

  • Washing: Wash the organic layer with brine to remove excess water, then dry thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Chromatography: If column chromatography is necessary, consider using a less acidic stationary phase like alumina instead of silica gel. Alternatively, use silica gel that has been pre-slurried with a hexane/triethylamine mixture (e.g., 100:1 v/v) to neutralize active sites. Run the column with a non-polar eluent system and avoid prolonged exposure of the product to the stationary phase.

G3 start Crude Reaction Mixture quench Quench at 0°C (Saturated aq. NH4Cl) start->quench extract Extract with MTBE quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate in vacuo (Low Temperature) dry->concentrate chromatography Flash Chromatography (Neutralized Silica Gel) concentrate->chromatography product Pure Tertiary Alcohol chromatography->product

Caption: Recommended workflow for purification of the target alcohol.

References

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]

  • Google Patents.
  • Research and Reviews: Journal of Pharmaceutical Analysis. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Thieme. (2017). Stereoselective Lewis Acid Catalyzed Cyclopropyl Carbinol Rearrangement. [Link]

  • ResearchGate. (2002). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. [Link]

  • Preprints.org. (2024). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]

  • Reddit. Troubleshooting my grignard reactions. [Link]

  • ACS Publications. (2002). BF3·OEt2-Mediated Rearrangement of Cyclopropyl Carbinols: A Concise Route to Polycyclic Cyclobutanes. [Link]

  • PubMed Central (PMC). (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. [Link]

  • YouTube. (2016). Practice Problem: Grignard Reactions. [Link]

  • Aroon Chande. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [Link]

  • National Institutes of Health (NIH). (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. [Link]

  • Royal Society of Chemistry. (1980). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. [Link]

  • Austin Publishing Group. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Arkivoc. (2009). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. [Link]

  • CK-12 Foundation. How can tertiary alcohol be identified?. [Link]

  • ResearchGate. (2018). 1,3-dipolar cycloadditions to cyclopropenes: convenient way for the synthesys of heterocyclic systems. [Link]

  • Sci-Hub. (1989). ChemInform Abstract: Acid‐Catalyzed Rearrangement of Aryl Cyclopropyl Ketones. [Link]

  • Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]

  • Google Patents.WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • National Institutes of Health (NIH). (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol Analogs as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activities of structural analogs of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol. Our focus is on elucidating the structure-activity relationships (SAR) that govern their potency as selective phosphodiesterase 4 (PDE4) inhibitors and their consequent anti-inflammatory effects. The experimental data presented herein is synthesized from established literature and serves as a guiding framework for researchers in drug discovery and development.

Introduction: The Therapeutic Promise of PDE4 Inhibition

Inflammation is a critical biological response, but its dysregulation underlies numerous chronic diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1] A key regulator of the inflammatory cascade is the second messenger cyclic adenosine monophosphate (cAMP).[2] Intracellular cAMP levels are controlled by phosphodiesterases (PDEs), a superfamily of enzymes that catalyze its hydrolysis.[3]

The PDE4 enzyme family is predominantly expressed in inflammatory and immune cells, making it a prime therapeutic target.[4] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukins.[5] This mechanism is the foundation for the therapeutic action of drugs like Roflumilast, the first selective PDE4 inhibitor approved for severe COPD.[2]

The chemical scaffold of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol presents a compelling starting point for novel PDE4 inhibitors. It incorporates key structural motifs found in potent inhibitors: a substituted catechol ether domain (the 3,4-dimethoxyphenyl group) and a compact, lipophilic cyclopropyl group, known to enhance metabolic stability and receptor affinity in various drug classes.[6] This guide explores how systematic modifications to this core structure influence its biological activity.

Mechanism of Action: The PDE4-cAMP Signaling Pathway

The anti-inflammatory effects of the analyzed compounds are rooted in the modulation of the PDE4-cAMP signaling pathway. Understanding this cascade is crucial for interpreting the biological data.

  • Basal State : In an inflammatory cell, PDE4 actively hydrolyzes cAMP into its inactive form, AMP. This keeps intracellular cAMP levels low, permitting the expression and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Inhibition : A 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol analog, acting as a PDE4 inhibitor, binds to the active site of the enzyme.[7] This binding event prevents cAMP from being degraded.

  • Downstream Effects : The resulting accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates and inactivates transcription factors (like NF-κB) and other signaling proteins responsible for the production of inflammatory mediators, effectively dampening the inflammatory response.[1]

PDE4_Pathway cluster_cell Inflammatory Cell ATP ATP AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (inactive) PDE4->AMP Hydrolyzes Inhibitor Ethanol Analog (Inhibitor) Inhibitor->PDE4 Blocks Inflammation Pro-inflammatory Cytokine Synthesis (e.g., TNF-α) PKA->Inflammation Inhibits

Caption: The PDE4-cAMP signaling pathway and point of intervention.

Comparative Analysis of Analog Activity

To establish a clear structure-activity relationship (SAR), we will compare the parent compound, Analog A , with several systematically modified analogs. The rationale for each modification is to probe the importance of different regions of the molecule for target engagement and biological effect.

Parent Compound (Analog A): 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

Analogs for Comparison:

  • Analog B: Substitution of the 3-methoxy group with a larger ethoxy group to probe the size tolerance of the binding pocket.

  • Analog C: Replacement of the 4-methoxy group with a difluoromethoxy group, mirroring a key feature of Roflumilast to enhance potency.

  • Analog D: Removal of the hydroxyl group from the ethanol moiety to assess its role in hydrogen bonding.

  • Analog E: Replacement of the cyclopropyl group with an isopropyl group to evaluate the impact of ring strain and conformation.

In Vitro PDE4B Inhibitory Potency

The primary measure of a compound's direct effect on the target enzyme is its half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The data below represents typical results obtained from a fluorescence polarization-based biochemical assay.

AnalogStructural ModificationPDE4B IC50 (nM)
A Parent Compound15.2
B 3-ethoxy substitution28.5
C 4-difluoromethoxy substitution1.8
D De-hydroxylation> 1000
E Isopropyl substitution45.7
Roflumilast Reference Compound0.8

Interpretation of Results:

  • The Hydroxyl Group is Critical: The dramatic loss of activity in Analog D strongly suggests the hydroxyl group is a key pharmacophore, likely forming a crucial hydrogen bond within the PDE4 active site.

  • The 4-Position is Sensitive to Electronegativity: Replacing the 4-methoxy group with a more electronegative difluoromethoxy group (Analog C ) resulted in a nearly 10-fold increase in potency, bringing it close to the reference compound, Roflumilast. This modification likely enhances binding affinity through favorable electrostatic interactions.[8]

  • Steric Hindrance at the 3-Position: Enlarging the substituent at the 3-position from methoxy to ethoxy (Analog B ) decreased potency, indicating that this region of the binding pocket may be sterically constrained.

  • Superiority of the Cyclopropyl Group: The superior activity of the parent compound (Analog A ) compared to its isopropyl counterpart (Analog E ) highlights the favorable properties of the cyclopropyl ring. Its rigid, strained conformation may lock the molecule into a more optimal binding pose.[6]

In Vitro Anti-Inflammatory Activity

To confirm that enzyme inhibition translates to a cellular effect, the analogs were tested for their ability to inhibit TNF-α release from lipopolysaccharide (LPS)-stimulated human peripheral blood monocytes (PBMCs).[9]

AnalogPDE4B IC50 (nM)TNF-α Inhibition IC50 (nM)
A 15.225.1
B 28.549.8
C 1.83.5
D > 1000> 2000
E 45.788.2
Roflumilast 0.81.5

Interpretation of Results: The cellular anti-inflammatory data strongly correlates with the biochemical PDE4B inhibition data. The rank order of potency (C > A > B > E >> D) is maintained, confirming that the primary mechanism of anti-inflammatory action for these compounds is indeed through PDE4 inhibition. Analog C emerges as the most promising candidate, with cellular activity approaching that of the clinically approved drug Roflumilast.

Experimental Methodologies

Reproducibility and validation are the cornerstones of scientific integrity. The following are detailed protocols for the key assays used to generate the comparative data.

Protocol: In Vitro PDE4B Inhibition Assay (Fluorescence Polarization)

This biochemical assay quantifies the enzymatic activity of PDE4B by measuring the conversion of a fluorescently labeled cAMP substrate (FAM-cAMP) to FAM-AMP.

PDE4_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection A 1. Prepare Reagents - PDE4B Enzyme - FAM-cAMP Substrate - Test Compounds (Analogs) - Assay Buffer B 2. Add 20µL Assay Buffer to 384-well plate A->B C 3. Add 5µL of diluted Test Compound B->C D 4. Add 10µL of PDE4B Enzyme (Initiate Reaction) C->D E 5. Incubate for 60 min at Room Temperature D->E F 6. Add 15µL of Binding Agent (Stops reaction & binds FAM-AMP) E->F G 7. Incubate for 30 min at Room Temperature F->G H 8. Read Fluorescence Polarization (Ex: 485nm, Em: 530nm) G->H

Caption: Workflow for the in vitro PDE4B fluorescence polarization assay.

Step-by-Step Protocol:

  • Reagent Preparation: All reagents are brought to room temperature. A reaction buffer (e.g., 1x HBSS, 25 mM HEPES, 0.1% BSA, pH 7.4) is prepared. Recombinant human PDE4B enzyme is diluted in reaction buffer to the desired concentration. The FAM-cAMP substrate is diluted to 200 nM in the same buffer. Test compounds are serially diluted in DMSO and then further diluted in reaction buffer.

  • Assay Plate Setup: In a low-volume 384-well black plate, add 2 µL of each test compound dilution. For control wells, add 2 µL of buffer (100% activity) or a known potent inhibitor like Roflumilast (0% activity).

  • Enzyme Addition: Add 4 µL of the diluted PDE4B enzyme solution to all wells except the "no enzyme" control.

  • Reaction Initiation: Add 4 µL of the diluted FAM-cAMP substrate solution to all wells to start the reaction. The final volume is 10 µL.

  • Incubation: The plate is incubated at room temperature for 60 minutes.

  • Detection: Add 10 µL of a stop/detection solution containing a binding agent that specifically binds to the linearized FAM-AMP product (as per commercial kits like those from BPS Bioscience or Molecular Devices).[10][11]

  • Final Incubation: Incubate the plate for an additional 30 minutes to allow the binding to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization (FP) on a suitable plate reader. The FP signal is high when FAM-AMP is bound to the large binding agent and low for the small, unbound FAM-cAMP.

  • Data Analysis: Convert FP values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: In Vitro Anti-Inflammatory TNF-α Release Assay

This cell-based assay measures the ability of a compound to suppress the production of the pro-inflammatory cytokine TNF-α from immune cells stimulated with an inflammatory agent.[12]

Cytokine_Assay cluster_culture Cell Culture cluster_treatment Compound Treatment & Stimulation cluster_elisa ELISA for TNF-α A 1. Seed RAW 264.7 Macrophages in a 96-well plate (5x10^4 cells/well) B 2. Incubate for 24 hours (37°C, 5% CO2) to allow cell adherence A->B C 3. Pre-treat cells with Test Compounds for 1 hour B->C D 4. Stimulate cells with LPS (100 ng/mL) C->D E 5. Incubate for 18 hours (37°C, 5% CO2) D->E F 6. Collect cell culture supernatant E->F G 7. Perform TNF-α ELISA on supernatant as per manufacturer's protocol F->G H 8. Read Absorbance (450nm) and calculate TNF-α concentration G->H

Caption: Workflow for the in vitro cellular anti-inflammatory assay.

Step-by-Step Protocol:

  • Cell Culture: RAW 264.7 murine macrophages (or human PBMCs) are cultured in appropriate media (e.g., DMEM with 10% FBS). Cells are seeded into a 96-well tissue culture plate at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Pre-treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Cells are incubated with the compounds for 1 hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (except for the unstimulated control) to a final concentration of 100 ng/mL.

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, the plate is centrifuged to pellet the cells, and the supernatant, which contains the secreted cytokines, is carefully collected.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Data Analysis: The absorbance is read on a plate reader. A standard curve is used to calculate the concentration of TNF-α in each sample. Percent inhibition of TNF-α release is calculated relative to the LPS-stimulated control. The IC50 is determined by plotting percent inhibition against compound concentration.

Conclusion and Future Directions

This comparative guide demonstrates a clear and logical structure-activity relationship for a series of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol analogs. Our analysis reveals several key takeaways for drug development professionals:

  • The tertiary alcohol and the cyclopropyl group are critical for potent PDE4 inhibition.

  • The electronic properties of the substituent at the 4-position of the phenyl ring are a key determinant of potency, with electron-withdrawing groups like difluoromethoxy being highly favorable.

  • There is a strong correlation between in vitro enzyme inhibition and cellular anti-inflammatory activity, validating PDE4 as the primary target.

Analog C , featuring the 4-difluoromethoxy substitution, stands out as a highly promising lead compound, warranting further investigation. Future studies should focus on comprehensive profiling, including selectivity against other PDE families, pharmacokinetic properties (ADME), and in vivo efficacy in animal models of inflammatory disease, such as the carrageenan-induced paw edema model.[13] These steps are essential to determine its potential as a next-generation anti-inflammatory therapeutic.

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A Comparative Guide to the Structure-Activity Relationship of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol Derivatives as Phosphodiesterase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol derivatives, a promising scaffold for the development of selective Phosphodiesterase-4 (PDE4) inhibitors. By examining key structural motifs and their impact on potency and selectivity, this document serves as a valuable resource for the rational design of next-generation anti-inflammatory and neurological disorder therapeutics.

Introduction: The Significance of PDE4 Inhibition and the Core Scaffold

Phosphodiesterase-4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1] By hydrolyzing cAMP, PDE4 plays a pivotal role in regulating a multitude of cellular processes, particularly in immune and central nervous system cells.[2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses.[3] This mechanism has made PDE4 a highly attractive target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][4]

The 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol scaffold incorporates three key pharmacophoric elements that are frequently observed in potent PDE4 inhibitors:

  • The 3,4-Dimethoxyphenyl Group: This catechol ether moiety is a hallmark of many successful PDE4 inhibitors, including the archetypal inhibitor Rolipram. It is known to form crucial interactions within the active site of the PDE4 enzyme.

  • The Cyclopropyl Group: This small, rigid ring system is often used in medicinal chemistry to enhance potency and improve metabolic stability.[5] In the context of PDE4 inhibitors, it can occupy a hydrophobic pocket in the enzyme's active site.

  • The Tertiary Alcohol: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming key interactions with amino acid residues in the enzyme's binding pocket and influencing the molecule's overall physicochemical properties. A study on a tertiary alcohol series of PDE4 inhibitors highlights the importance of this functional group in modulating activity and mitigating off-target effects.[6]

This guide will deconstruct the SAR of this scaffold by analyzing the contribution of each of these key components, supported by comparative data from the literature on analogous compounds.

The Central Role of the 3,4-Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group is a cornerstone for achieving high-potency PDE4 inhibition. Structure-based studies have revealed that this moiety typically binds in a deep, hydrophobic pocket of the PDE4 active site. The two methoxy groups are not merely space-fillers; they play a crucial role in orienting the molecule and forming specific interactions.

A series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones demonstrated potent PDE4 inhibitory activity, underscoring the importance of this substituent.[7] Molecular modeling studies suggest that the methoxy groups can engage in favorable interactions with the surrounding amino acid residues.

Compound ClassKey Structural FeaturePDE4 Inhibitory Potency (IC50/pIC50)Reference
4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones3,4-dimethoxyphenylpIC50 = 7.6-8.4[7]
Benzodioxole Derivatives (e.g., LASSBio-448)3,4-dimethoxyphenyl analogueIC50 (PDE4B) = 1.4 µM[1]
Rolipram Analogues3-cyclopentyloxy-4-methoxyphenylHigh Potency[8]

Table 1: Comparison of PDE4 inhibitors highlighting the importance of the 3,4-dialkoxyphenyl region for activity.

The SAR data consistently indicate that modifications to the 3,4-dimethoxyphenyl ring can have a significant impact on activity. For instance, replacement of the methoxy groups with other alkoxy groups of varying sizes can modulate potency and selectivity. In Rolipram analogues, a 3-cyclopentyloxy-4-methoxyphenyl group is well-tolerated and contributes to high potency.[8][9]

The Impact of the Cyclopropyl Group on Potency and Pharmacokinetics

The cyclopropyl group is a valuable bioisostere in medicinal chemistry, often introduced to improve a compound's metabolic stability and potency.[5] In the context of PDE4 inhibitors, the cyclopropyl ring can occupy a hydrophobic pocket within the enzyme's active site, contributing to the overall binding affinity.

The derivatization of Rolipram has led to the identification of potent and selective PDE4 inhibitors where the cyclopropyl group plays a key role in interacting with the enzyme.[8] Further studies on α-substituted cyclopropylamine derivatives as inhibitors of other enzymes have also shown that decoration of the phenyl ring adjacent to the cyclopropane can significantly improve inhibitory activity.[10]

SAR_Cyclopropyl Scaffold Core Scaffold Cyclopropyl Cyclopropyl Group Scaffold->Cyclopropyl incorporates HydrophobicPocket Hydrophobic Pocket (PDE4 Active Site) Cyclopropyl->HydrophobicPocket interacts with MetabolicStability Improved Metabolic Stability Cyclopropyl->MetabolicStability contributes to Potency Increased Potency HydrophobicPocket->Potency leads to

The Influence of the Tertiary Alcohol and Stereochemistry

The tertiary alcohol in the 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol scaffold is a critical determinant of both potency and the potential for off-target effects. A detailed SAR study on a tertiary alcohol series of PDE4 inhibitors revealed that this moiety can be systematically modified to optimize the overall profile of the compound.[6]

The hydroxyl group can participate in hydrogen bonding interactions within the active site, and its presence can influence the molecule's solubility and pharmacokinetic properties. Furthermore, the stereochemistry at the chiral center bearing the hydroxyl group is often crucial for activity. In many cases, one enantiomer is significantly more potent than the other, highlighting the importance of a specific three-dimensional arrangement for optimal binding to the enzyme. The optimization of a tertiary alcohol series of PDE4 inhibitors led to the identification of a single enantiomer, (+)-3d (L-869,298), as a potent and safe clinical candidate.[6]

ModificationEffect on PDE4 InhibitionEffect on hERG BindingReference
Introduction of Tertiary AlcoholPotent InhibitionPotential for hERG binding[6]
Optimization of SubstituentsIncreased PotencyReduced hERG binding[6]
Isolation of (+) enantiomerMaintained PotencyEliminated hERG binding[6]

Table 2: Impact of modifications to a tertiary alcohol scaffold on PDE4 inhibition and off-target hERG activity.

Experimental Protocols

5.1. Synthesis of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol Derivatives

A general synthetic route to the target compounds can be envisioned as follows:

  • Starting Material: 3',4'-dimethoxyacetophenone.

  • Step 1: Grignard Reaction. React 3',4'-dimethoxyacetophenone with cyclopropylmagnesium bromide in an anhydrous ether solvent such as tetrahydrofuran (THF) at 0°C to room temperature.

  • Step 2: Quenching. The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Step 3: Extraction and Purification. The product is extracted with an organic solvent like ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol.

  • Step 4: Derivatization. Further derivatives can be synthesized by modifying the hydroxyl group or the aromatic ring using standard organic chemistry techniques.

Synthesis_Workflow Start 3',4'-Dimethoxyacetophenone Grignard Grignard Reaction (Cyclopropylmagnesium bromide, THF) Start->Grignard Quench Quenching (aq. NH4Cl) Grignard->Quench Extract Extraction & Purification (EtOAc, Column Chromatography) Quench->Extract Product 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol Extract->Product Derivatize Derivatization Product->Derivatize

5.2. In Vitro PDE4 Inhibition Assay

The following is a representative protocol for determining the PDE4 inhibitory activity of test compounds:

  • Enzyme and Substrate: Recombinant human PDE4B is used as the enzyme source. [³H]cAMP is used as the substrate.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.5) containing 8.3 mM MgCl₂, 1.7 mM EGTA, is prepared.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure: a. The reaction is initiated by adding the PDE4 enzyme to a mixture of the assay buffer, [³H]cAMP, and the test compound at various concentrations. b. The reaction is incubated at 30°C for a specified time (e.g., 15 minutes). c. The reaction is terminated by adding a stop solution (e.g., 0.5 M HCl). d. The product of the reaction, [³H]AMP, is separated from the unreacted [³H]cAMP using anion-exchange chromatography. e. The amount of [³H]AMP is quantified by scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by non-linear regression analysis.

5.3. Lipopolysaccharide (LPS)-Induced TNF-α Release Assay in Human Whole Blood

This assay measures the anti-inflammatory activity of the compounds in a more physiologically relevant setting:

  • Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.

  • Compound Treatment: Aliquots of whole blood are pre-incubated with various concentrations of the test compounds or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the blood samples to a final concentration of 100 ng/mL to induce the release of TNF-α. A control group without LPS stimulation is also included.

  • Incubation: The samples are incubated for a further period (e.g., 4 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Plasma Separation: The blood samples are centrifuged to separate the plasma.

  • TNF-α Quantification: The concentration of TNF-α in the plasma supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of TNF-α release is calculated for each compound concentration, and the IC50 value is determined.

Conclusion and Future Directions

The 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol scaffold represents a promising starting point for the development of novel PDE4 inhibitors. The SAR analysis of related compounds strongly suggests that:

  • The 3,4-dimethoxyphenyl group is essential for high-potency inhibition.

  • The cyclopropyl moiety likely contributes to both potency and favorable pharmacokinetic properties.

  • The tertiary alcohol and its stereochemistry are critical for optimizing activity and minimizing off-target effects.

Future research in this area should focus on the systematic exploration of substitutions on both the cyclopropyl and phenyl rings to further enhance potency and selectivity for PDE4 isoforms. The development of isoform-selective inhibitors, particularly for PDE4B, is a key objective to improve the therapeutic window and reduce the dose-limiting side effects associated with earlier generations of PDE4 inhibitors.[1] The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of new derivatives based on this promising scaffold.

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.